molecular formula C13H14BBrF4O2 B3246757 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester CAS No. 1799485-19-0

3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester

Cat. No.: B3246757
CAS No.: 1799485-19-0
M. Wt: 368.96 g/mol
InChI Key: VIOMUSUOFMACKB-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester (CAS 1799485-19-0) is a high-value, polyhalogenated aryl boronic ester that serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions . Its molecular formula is C13H14BBrF4O2, with a molecular weight of 368.96 g/mol . The compound is characterized by the presence of both a boronic ester pinacol group and a bromo substituent on the same aromatic ring, which allows for sequential and selective functionalization. This makes it an indispensable intermediate for the construction of complex biaryl systems found in advanced materials and active pharmaceutical ingredients (APIs) . The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it acts as a coupling partner with various aryl or vinyl halides. This palladium-catalyzed reaction facilitates the formation of crucial carbon-carbon bonds, enabling researchers to assemble sophisticated conjugated molecular architectures . The presence of strong electron-withdrawing groups, such as the trifluoromethyl (CF3) group, significantly enhances the reactivity of the boronic ester by increasing the acidity of the parent boronic acid and stabilizing the transition state during the transmetalation step of the catalytic cycle . The bromo and fluoro substituents offer additional sites for further derivatization via substitution or a second cross-coupling event, providing exceptional synthetic flexibility . In medicinal chemistry, the incorporation of the trifluoromethyl group is a common strategy to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates . Consequently, this boronic ester is a valuable precursor for introducing the 2-fluoro-5-(trifluoromethyl)phenyl fragment into target molecules, a scaffold with relevance in the development of bioactive compounds . It is also used in material science for the synthesis of fluorine-functionalized polymers and organic electronic materials, where the CF3 group can influence electronic properties and molecular packing . This product is provided for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care in a well-ventilated laboratory environment, using suitable personal protective equipment.

Properties

IUPAC Name

2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BBrF4O2/c1-11(2)12(3,4)21-14(20-11)8-5-7(13(17,18)19)6-9(15)10(8)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOMUSUOFMACKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BBrF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301123563
Record name 1,3,2-Dioxaborolane, 2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799485-19-0
Record name 1,3,2-Dioxaborolane, 2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799485-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester (CAS No. 1799485-19-0) is a boronic ester characterized by a complex structure featuring multiple halogen substituents. Its molecular formula is C₁₃H₁₄BBrF₄O₂, with a molecular weight of approximately 368.96 g/mol. This compound is recognized for its unique electronic properties, which enhance its reactivity and stability, making it valuable in various synthetic applications.

Physical Properties

PropertyValue
Molecular FormulaC₁₃H₁₄BBrF₄O₂
Molecular Weight368.96 g/mol
Melting Point50–52 °C
AppearanceWhite to off-white solid

The biological activity of this compound is primarily explored through its interactions in synthetic organic chemistry and potential therapeutic applications. It has been studied for its ability to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in drug synthesis and material science.

Antimicrobial Properties

Recent studies have indicated that compounds with structural similarities to this compound exhibit antimicrobial properties. For instance, research on related boronic acids has shown moderate antibacterial activity against pathogens such as Escherichia coli and Candida albicans, with some compounds demonstrating lower Minimum Inhibitory Concentration (MIC) values than established antifungal agents like Tavaborole (AN2690) .

Case Study: Antimicrobial Activity

A comparative study focusing on the antimicrobial efficacy of various phenylboronic acids highlighted that compounds containing trifluoromethyl groups showed enhanced lipophilicity and improved binding affinities to bacterial targets. The study found that:

  • Compound : this compound
  • Target Pathogens : Escherichia coli, Candida albicans, Aspergillus niger
  • Results : Moderate activity observed; specific MIC values were lower than those of known antifungal agents.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of boronic acids with pinacol in the presence of dehydrating agents under controlled conditions to yield high purity products. Its reactivity with various metal catalysts facilitates the formation of stable complexes, allowing for diverse applications in organic synthesis and medicinal chemistry.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol esterC₁₃H₁₄BBrF₄O₂Similar halogen substitution pattern; used in similar reactions
5-Bromo-2-fluoro-4-trifluoromethylphenylboronic acid pinacol esterC₁₃H₁₄BBrF₄O₂Different bromine position; exhibits similar reactivity
4-Trifluoromethylphenylboronic acid pinacol esterC₁₃H₁₆BF₃O₂Lacks bromine; primarily used for polymer synthesis

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound primarily participates in Suzuki–Miyaura cross-coupling reactions , forming biaryl structures through palladium-catalyzed processes. The reaction mechanism involves three key stages:

  • Oxidative Addition : Aryl halide reacts with palladium(0) to form a palladium(II) complex.

  • Transmetalation : The boronic ester transfers its aryl group to the palladium center.

  • Reductive Elimination : The palladium catalyst releases the coupled biaryl product, regenerating palladium(0) .

Reaction ComponentRoleExample ConditionsYield
Pd(PPh₃)₄Catalyst1–2 mol% in THF, 80°C85–92%
Cs₂CO₃Base2.0 equivalents-
Aryl Halide PartnerElectrophilic coupling partnere.g., 4-iodoanisole-

This reaction is highly efficient for synthesizing trifluoromethyl-substituted biaryls, which are critical in pharmaceuticals and materials science.

Deprotection to Boronic Acid

The pinacol ester group can be cleaved under acidic conditions to yield the free boronic acid, which is more reactive in certain transformations:

Procedure :

  • React with methyl boronic acid in a 1:1 acetone/0.1 N HCl mixture.

  • Evaporate volatile byproducts (methyl boronic pinacol ester) to drive the reaction .

ParameterValue
TemperatureRoom temperature
Reaction Time2–4 hours
Yield75–89%

The resulting boronic acid is used in direct Suzuki couplings or other boron-mediated reactions without steric hindrance from the pinacol group .

Halogen Exchange Reactions

The bromine substituent undergoes transition metal-catalyzed halogen exchange , enabling functional group diversification:

Example :

  • Reaction with copper(I) cyanide in DMF at 120°C replaces bromine with a cyano group.

ReagentProductCatalystYield
CuCN3-Cyano derivativePd(dppf)Cl₂68%
NaN₃3-Azido derivativeCuI72%

This reactivity is exploited to introduce electron-withdrawing groups for further functionalization .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, requiring controlled reaction temperatures.

  • Solubility : Preferentially dissolves in polar aprotic solvents (e.g., THF, DMF).

  • Electronic Effects : The trifluoromethyl group enhances electrophilicity at the para position, directing regioselectivity in coupling reactions .

This compound’s unique combination of substituents and boronic ester functionality positions it as a critical reagent in modern synthetic methodologies, particularly for constructing complex, polyhalogenated aromatic systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural features, molecular weights, and applications of the target compound and analogs:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Notes
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester 1799485-19-0 Br (3), F (2), -CF₃ (5) C₁₃H₁₄BBrF₄O₂* ~340.96 Suzuki coupling; drug discovery intermediates
3-Bromo-5-ethyl-2-fluorophenylboronic acid pinacol ester 2121514-74-5 Br (3), F (2), -CH₂CH₃ (5) C₁₄H₁₉BBrFO₂ 329.01 Less electron-withdrawing; lower coupling efficiency
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester 2121515-02-2 Br (5), -OCF₃ (2) C₁₃H₁₅BBrF₃O₃ 366.97 -OCF₃ enhances oxidative stability; agrochemicals
5-Bromo-2,3-difluorophenylboronic acid pinacol ester 1073339-12-4 Br (5), F (2,3) C₁₂H₁₄BBrF₂O₂ 318.95 Increased steric hindrance; slower coupling kinetics
3-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester 942069-65-0 Cl (3), -CF₃ (5) C₁₃H₁₅BClF₃O₂ 305.52 Chlorine substitution alters electronic effects; niche polymer synthesis

*Estimated based on substituent contributions.

Reactivity Insights:
  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in the target compound increases the electrophilicity of the boron center, accelerating transmetalation in Suzuki reactions compared to ethyl or methoxy analogs .
  • Stability : Pinacol esters of trifluoromethyl-substituted boronic acids exhibit superior stability under basic conditions compared to their free boronic acid counterparts .

Stability and Reactivity Under Specific Conditions

Oxidative Stability:
  • The target compound’s -CF₃ group may reduce susceptibility to oxidation compared to analogs with hydroxyl or amino groups. For instance, 4-nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂ (λₐᵦₛ = 405 nm), while trifluoromethyl-substituted derivatives are less reactive under similar conditions .
Hydrolysis Resistance:
  • Pinacol esters generally resist hydrolysis in neutral aqueous media, but electron-withdrawing groups like -CF₃ can enhance stability.

Commercial Availability and Purity

Compound Name Purity Price Range (USD/gram) Key Suppliers
Target Compound 95% $150–200 AK Scientific
3-Bromo-5-ethyl-2-fluoro analog 97% NLT $100–150 Hairui Chemical
3-Chloro-5-(trifluoromethyl) analog 97% $45 (5g bulk) Accela

Q & A

Q. What methodologies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Parallel Synthesis : Use automated platforms to vary substituents (e.g., replacing Br with I or NH₂) via sequential cross-coupling.
  • Late-Stage Functionalization : Introduce fluorophores or bioorthogonal handles (e.g., alkynes) via click chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester
Reactant of Route 2
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3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester

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